![molecular formula C15H18N2O3 B1398547 Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate CAS No. 1042693-50-4](/img/structure/B1398547.png)
Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known for their diverse biological effects .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including this compound, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered 1,3,4-oxadiazole ring substituted with a tert-butylphenyl group and an ethyl carboxylate group .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles are diverse and can lead to a variety of functionalized derivatives . The specific reactions of this compound are not detailed in the available literature.Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination.
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bonding . The electronegativities of nitrogen and oxygen in the oxadiazole ring make it a strong hydrogen bond acceptor , which could facilitate interactions with target proteins or enzymes.
Biochemical Pathways
Given its potential anti-infective properties, it may interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or cell wall synthesis, leading to their death .
Result of Action
Based on the known activities of similar 1,2,4-oxadiazole compounds, it may exert anti-infective effects by inhibiting the growth of pathogens or killing them outright .
Advantages and Limitations for Lab Experiments
One advantage of using EBOC in laboratory experiments is its low toxicity profile, which makes it a safe compound to work with. EBOC is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using EBOC is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on EBOC. One direction is to investigate its potential as an anti-cancer agent in clinical trials. Another direction is to explore its use in organic electronics, particularly in the development of high-performance OLEDs. Additionally, further research is needed to fully understand the mechanism of action of EBOC and its potential applications in other fields, such as materials science and drug delivery.
Scientific Research Applications
EBOC has been widely studied for its potential applications in various fields, including materials science, medicinal chemistry, and organic electronics. In materials science, EBOC has been used as a building block for the synthesis of novel polymers with unique properties. In medicinal chemistry, EBOC has been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies. In organic electronics, EBOC has been used as a hole-transporting material in organic light-emitting diodes (OLEDs), which has resulted in improved device performance.
properties
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-5-19-14(18)13-16-12(17-20-13)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDGVIDOAVMYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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